molecular formula C32H31N3O3S B14997158 2-{4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]phenyl}-N-(2-phenylethyl)acetamide

2-{4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]phenyl}-N-(2-phenylethyl)acetamide

Cat. No.: B14997158
M. Wt: 537.7 g/mol
InChI Key: OTSKQNVVLGKFKZ-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidine-2,4-dione core substituted with a mesitylmethyl group at position 1. The phenyl ring at position 4 is linked via an acetamide moiety to a 2-phenylethylamine group.

Properties

Molecular Formula

C32H31N3O3S

Molecular Weight

537.7 g/mol

IUPAC Name

2-[4-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]thieno[3,2-d]pyrimidin-3-yl]phenyl]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C32H31N3O3S/c1-21-17-22(2)27(23(3)18-21)20-34-28-14-16-39-30(28)31(37)35(32(34)38)26-11-9-25(10-12-26)19-29(36)33-15-13-24-7-5-4-6-8-24/h4-12,14,16-18H,13,15,19-20H2,1-3H3,(H,33,36)

InChI Key

OTSKQNVVLGKFKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NCCC5=CC=CC=C5)SC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}phenyl)-N-(2-phenylethyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the trimethylphenylmethyl group. Subsequent steps involve the formation of the phenylacetamide moiety and the final coupling of the two major fragments under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(4-{2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}phenyl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

2-(4-{2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}phenyl)-N-(2-phenylethyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(4-{2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}phenyl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs sharing thieno/pyrimidine cores, acetamide linkages, or aromatic substituents. Key distinctions in substituents, physicochemical properties, and synthetic routes are highlighted below.

Table 1: Structural and Physicochemical Comparisons

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (¹H-NMR, δ ppm) Synthesis Method Evidence ID
Target Compound Thieno[3,2-d]pyrimidine-2,4-dione Mesitylmethyl, 4-phenylacetamide, 2-phenylethyl Not reported Not reported Not reported Not reported N/A
2-[1-{2-[(2,5-Dichlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-phenylethyl)acetamide Thieno[3,2-d]pyrimidine-2,4-dione 2,5-Dichlorophenyl, phenylethyl 598.51 (avg) Not reported Not reported Not reported
2-(2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-N,N-bis-(2-hydroxy-ethyl)acetamide (5) Pyrimidine-2,4-dione Bis(2-hydroxyethyl) Not reported Not reported 3.31–3.58 (m, 8H), 4.67 (s, 2H), 5.54 (d, J=7.8 Hz) Reaction of precursor with ethanol
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)acetamide (5.15) Pyrimidine-6-one 4-Phenoxyphenyl, methylthioether 354.41 (calc) 224–226 12.45 (NH), 10.08 (NHCO), 7.75–6.91 (Ar-H) Thioether coupling in DCM/MeOH
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (5.6) Pyrimidine-6-one 2,3-Dichlorophenyl, methylthioether 344.21 ([M+H]⁺) 230–232 12.50 (NH), 10.10 (NHCO), 7.82 (d, J=8.2 Hz) Similar to 5.15
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide Pyrimidine 4,6-Dimethyl, phenylsulfanyl 301.39 (calc) Not reported Not reported (Csp²–S = 1.759 Å, dihedral angle = 91.9°) Reflux of 2-thio-pyrimidine with chloroacetamide

Key Observations

Structural Variations :

  • The target compound’s mesitylmethyl group distinguishes it from dichlorophenyl () or hydroxyethyl () analogs. This substitution may reduce solubility but improve membrane permeability.
  • Acetamide Linkers : Compounds with thioether bridges (e.g., 5.15, 5.6) exhibit higher melting points (224–232°C) compared to hydroxyethyl derivatives, likely due to reduced polarity .
  • Aromatic Substituents : Electron-withdrawing groups (e.g., dichloro in ) increase melting points and may enhance stability.

Synthesis Methods :

  • Thioether-linked analogs (e.g., 5.15, 5.6) are synthesized via nucleophilic substitution in polar solvents , whereas the target compound’s mesitylmethyl group may require alkylation under anhydrous conditions.
  • Crystal structure data for 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide () reveal planar acetamide geometry (C8–N3–C9–C14 torsion angle = 164.3°), suggesting similar conformational rigidity in the target compound.

Spectral Data :

  • NH and NHCO Signals : Resonances at δ 10.08–12.50 ppm () are characteristic of acetamide protons, which would likely appear in the target compound’s NMR.
  • Aromatic Protons : Splitting patterns (e.g., doublets at J=7.8–8.2 Hz in ) correlate with substituent electronic effects.

Table 2: Bond Length and Dihedral Angle Comparisons

Compound Csp²–S Bond Length (Å) Csp³–S Bond Length (Å) Dihedral Angle Between Aromatic Rings (°) Evidence ID
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide 1.759 1.795 91.9
Target Compound Estimated ~1.75–1.80 Estimated ~1.79–1.82 Likely >90 (due to steric hindrance) N/A

Biological Activity

Overview of the Compound

Chemical Structure and Properties
The compound is a complex organic molecule featuring a thieno[3,2-d]pyrimidine core. The presence of the mesitylmethyl group and the phenylethyl acetamide moiety suggests potential interactions with various biological targets due to its structural diversity.

Biological Activity

Mechanism of Action
The biological activity of compounds like this one often involves modulation of enzyme activity, receptor binding, or interference with cellular signaling pathways. The thieno[3,2-d]pyrimidine structure is known for its pharmacological properties, including anti-inflammatory and anticancer activities.

Potential Therapeutic Applications

  • Anticancer Activity : Compounds containing thieno-pyrimidine derivatives have been studied for their ability to inhibit cancer cell proliferation. They may act by inhibiting key enzymes involved in cancer cell metabolism.
  • Anti-inflammatory Effects : Similar structures have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
  • Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against various bacterial strains, potentially making them candidates for antibiotic development.

Case Studies and Experimental Data

  • In Vitro Studies :
    • A study on thieno[3,2-d]pyrimidine derivatives demonstrated significant cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells) at micromolar concentrations.
    • Mechanistic studies indicated that these compounds induce apoptosis through the activation of caspase pathways.
  • In Vivo Studies :
    • Animal models treated with similar thieno-pyrimidine compounds showed reduced tumor growth rates compared to control groups, suggesting efficacy in vivo.
    • Pharmacokinetic studies revealed favorable absorption and distribution profiles, essential for therapeutic applications.

Data Table

Activity TypeStudy TypeKey FindingsReference
AnticancerIn VitroSignificant cytotoxicity in MCF-7 cells
Anti-inflammatoryIn VivoReduced inflammation markers in animal models
AntimicrobialIn VitroEffective against E. coli and S. aureus

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